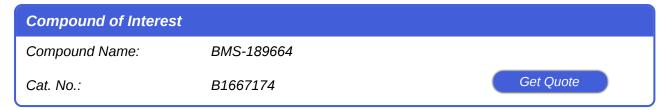


Unraveling the Anticoagulant Profile of BMS-189664: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-189664 is a potent, selective, and orally active reversible inhibitor of α -thrombin, a key serine protease in the coagulation cascade.[1] Its development marked a significant step in the exploration of small-molecule anticoagulants for the prevention and treatment of arterial and venous thrombosis. This technical guide provides a comprehensive overview of the anticoagulant effects of **BMS-189664**, summarizing its mechanism of action, available in vitro and in vivo data, and the experimental methodologies relevant to its evaluation.

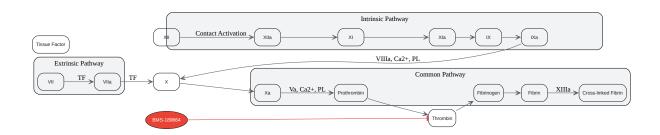
Core Mechanism of Action

BMS-189664 exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting the active site of α-thrombin. Thrombin plays a central role in hemostasis by converting soluble fibrinogen to insoluble fibrin, activating coagulation factors V, VIII, XI, and XIII, and promoting platelet aggregation. By blocking the active site of thrombin, **BMS-189664** effectively interrupts these procoagulant activities, thereby preventing the formation and propagation of thrombi.

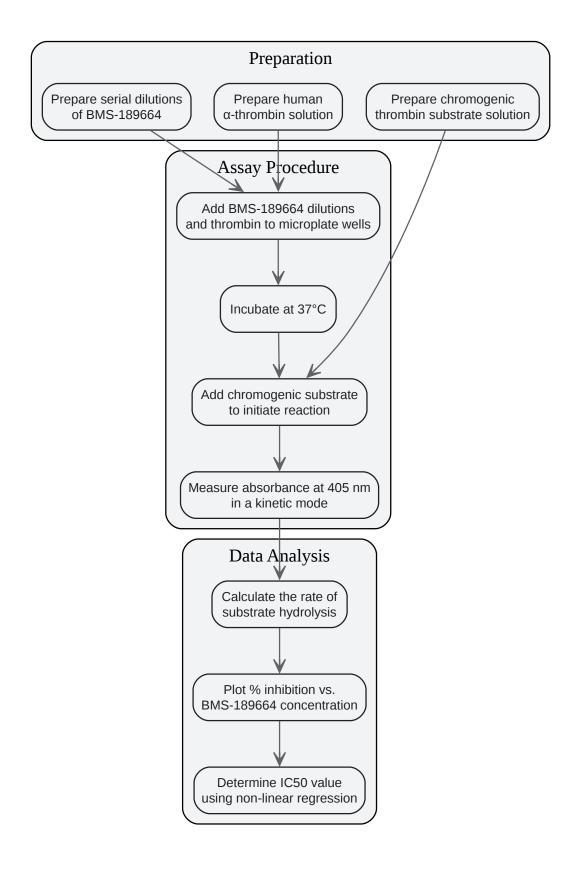
Signaling Pathway

The coagulation cascade is a series of enzymatic reactions culminating in the generation of thrombin and the formation of a fibrin clot. **BMS-189664** directly targets the final common pathway of this cascade.









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